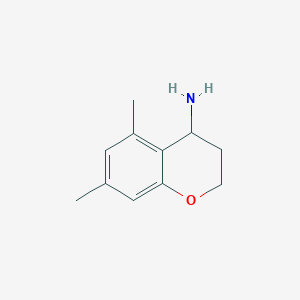

5,7-Dimethylchroman-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine |

InChI |

InChI=1S/C11H15NO/c1-7-5-8(2)11-9(12)3-4-13-10(11)6-7/h5-6,9H,3-4,12H2,1-2H3 |

InChI Key |

HHODEWZJKOQGAK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(CCOC2=C1)N)C |

Origin of Product |

United States |

Foundational & Exploratory

5,7-Dimethylchroman-4-amine chemical properties

An In-depth Technical Guide on the Core Chemical Properties of 5,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic organic compound belonging to the chroman-4-amine class. This structural motif is of significant interest in medicinal chemistry due to its presence in various bioactive molecules. Derivatives of chroman-4-amine have demonstrated a range of pharmacological activities, including potential as anticancer and antimicrobial agents, and as inhibitors of enzymes such as Sirtuin 2 (SIRT2). This technical guide provides a comprehensive overview of the known chemical properties, a general synthesis methodology, and the potential biological significance of this compound, tailored for professionals in drug discovery and development.

Chemical Properties

Detailed experimental data for this compound is not extensively available in the public domain. However, information for its hydrochloride salt and related analogs allows for the compilation of its core chemical properties.

Quantitative Data Summary

The following table summarizes the key chemical identifiers and properties for this compound and its hydrochloride salt.

| Property | This compound (Free Base - Predicted) | This compound hydrochloride | Reference |

| IUPAC Name | 5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine | 5,7-dimethyl-3,4-dihydro-2H-chromen-4-amine;hydrochloride | [1] |

| Synonyms | - | - | |

| CAS Number | Not available | 191608-24-9 | [1] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | [1] |

| Molecular Weight | 177.24 g/mol | 213.70 g/mol | [1] |

| Melting Point | Not available | Not available | |

| Boiling Point | Not available | Not available | |

| Solubility | Not available | Not available | |

| Storage Temperature | Not available | 2-8°C | [1] |

Synthesis and Experimental Protocols

General Synthesis of Substituted Chroman-4-ones

The synthesis of the precursor, 5,7-Dimethylchroman-4-one, would likely follow a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[3]

-

Reactants : A substituted 2'-hydroxyacetophenone (in this case, 2'-hydroxy-3',5'-dimethylacetophenone) and an appropriate aldehyde. For the unsubstituted C2 position, formaldehyde would be used.

-

Conditions : The reaction is typically conducted in an ethanolic mixture with a base, such as diisopropylamine (DIPA), and heated using microwave irradiation.[3]

Conversion to this compound

The resulting 5,7-Dimethylchroman-4-one can be converted to the corresponding amine via reductive amination.

-

Method : A highly enantioselective method involves a CBS (Corey-Bakshi-Shibata) reduction of an in-situ formed N-H imine.[4] Alternatively, a direct one-pot three-component Mannich-type reaction can be employed.[4]

General Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a substituted chroman-4-amine.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are limited, the broader class of chroman-4-one and chroman-4-amine derivatives has been extensively studied, revealing significant therapeutic potential.[6]

Sirtuin 2 (SIRT2) Inhibition

A significant body of research has focused on substituted chroman-4-one derivatives as selective inhibitors of SIRT2.[2][3][5] SIRT2 is a histone deacetylase involved in various cellular processes, including cell cycle regulation and aging-related diseases like neurodegenerative disorders and cancer.[3] Inhibition of SIRT2 can lead to hyperacetylation of α-tubulin, resulting in the inhibition of tumor growth.[3]

The structure-activity relationship (SAR) studies of these inhibitors have indicated that substitutions at the 2, 6, and 8 positions of the chroman-4-one scaffold are crucial for high potency.[3][5] Specifically, larger, electron-withdrawing groups at the 6 and 8 positions were found to be favorable.[3][5]

Proposed SIRT2 Inhibition Pathway

The following diagram illustrates the proposed mechanism of action for chroman-4-one based SIRT2 inhibitors.

Other Potential Activities

Derivatives of the chroman-4-one scaffold have also been investigated for a wide range of other biological activities, including:

Analytical Characterization

Detailed spectral data (NMR, Mass Spectrometry) for this compound is not publicly available. For novel compounds of this class, the following analytical techniques would be essential for structural confirmation and purity assessment.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of aromatic amines.[10][11] Electrospray ionization in positive ion mode with multiple reaction monitoring (MRM) would be a suitable method for the analysis of this compound.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy would be crucial for the structural elucidation of the compound, confirming the positions of the methyl groups and the amine on the chroman scaffold.

Conclusion

This compound belongs to a class of compounds with significant potential in drug discovery and development. While specific experimental data for this particular molecule is scarce, the available information on related analogs provides a strong foundation for its synthesis and biological evaluation. The chroman-4-amine scaffold, particularly its role in SIRT2 inhibition, presents a promising avenue for the development of novel therapeutics for cancer and neurodegenerative diseases. Further research is warranted to synthesize and characterize this compound and to fully explore its pharmacological profile.

References

- 1. chiralen.com [chiralen.com]

- 2. Making sure you're not a bot! [gupea.ub.gu.se]

- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5,7-Dimethylchroman-4-amine from Chroman-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,7-Dimethylchroman-4-amine, a valuable scaffold in medicinal chemistry, starting from the readily accessible chroman-4-one framework. This document details the necessary chemical transformations, including the synthesis of the key intermediate, 5,7-dimethylchroman-4-one, and its subsequent conversion to the target amine via reductive amination. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate replication and further investigation by researchers in drug discovery and development.

Synthetic Strategy Overview

The synthesis of this compound from a chroman-4-one precursor is a two-stage process. The first stage involves the construction of the specifically substituted 5,7-dimethylchroman-4-one. The second stage is the conversion of the ketone functionality of the chroman-4-one to a primary amine.

The overall synthetic workflow can be visualized as follows:

The Therapeutic Potential of 5,7-Dimethylchroman-4-amine: An Unexplored Avenue in Drug Discovery

A comprehensive review of existing scientific literature reveals a significant gap in the exploration of the therapeutic uses of 5,7-Dimethylchroman-4-amine. To date, no specific preclinical or clinical studies detailing the pharmacological activity, mechanism of action, or potential therapeutic applications of this particular compound have been published.

While the broader class of chroman-4-amine derivatives has attracted interest in medicinal chemistry for their diverse biological activities, the specific substitution pattern of two methyl groups at the 5 and 7 positions of the chroman ring in conjunction with an amine group at the 4-position remains an uncharted area of research. The chroman scaffold itself is a privileged structure in drug discovery, forming the core of various biologically active molecules. However, the specific therapeutic profile of this compound is yet to be determined.

This technical guide aims to provide a foundational understanding of the current state of knowledge—or lack thereof—regarding this compound and to highlight the potential research directions that could unveil its therapeutic value. Given the absence of direct experimental data, this document will focus on the known biological activities of structurally related chroman and chroman-4-amine analogs to postulate potential areas of investigation.

Structurally Related Compounds and Their Therapeutic Relevance

Research into various substituted chroman and chroman-4-amine derivatives has revealed a wide spectrum of biological activities, suggesting that this compound could potentially exhibit interesting pharmacological properties. Studies on analogous compounds have reported activities in areas such as:

-

Neuroprotection: Certain chroman derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases.

-

Anti-inflammatory Activity: The chroman ring is a common feature in molecules with anti-inflammatory properties.

-

Anticancer Potential: Various chroman-based compounds have been investigated for their cytotoxic effects against cancer cell lines.

-

Cardiovascular Effects: Some chroman derivatives have shown potential in modulating cardiovascular function.

It is crucial to emphasize that these are general activities observed for the broader class of compounds and cannot be directly attributed to this compound without specific experimental validation.

Future Research Directions

The absence of data on this compound presents a unique opportunity for novel research in drug discovery. A systematic investigation of this compound would be a logical first step to unlocking its potential. The following experimental workflow is proposed for a comprehensive initial evaluation:

Spectroscopic and Synthetic Profile of 5,7-Dimethylchroman-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for 5,7-Dimethylchroman-4-amine is not currently available in the public domain. The data presented in this guide is predictive, based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.

Introduction

This compound is a heterocyclic compound belonging to the chroman class of molecules. Chroman derivatives are of significant interest in medicinal chemistry and drug development due to their presence in a variety of biologically active natural products and synthetic compounds. This technical guide provides a predictive overview of the spectroscopic characteristics of this compound and a detailed experimental protocol for its synthesis and characterization. This information is intended to serve as a valuable resource for researchers involved in the synthesis, identification, and development of novel chroman-based therapeutic agents.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral properties of chroman-4-amine, 5-methylchroman-4-amine, 7-methylchroman-4-amine, and general principles of spectroscopy.

Predicted ¹H NMR Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.0-6.8 | d | 1H | H-6 | Chemical shift influenced by the two methyl groups. |

| ~6.7-6.5 | d | 1H | H-8 | Chemical shift influenced by the two methyl groups. |

| ~4.3-4.1 | t | 1H | H-4 | Proximity to the amine group will cause a downfield shift. |

| ~4.2-4.0 | m | 2H | H-2 | Diastereotopic protons of the CH₂ group in the chiral chroman ring. |

| ~2.3 | s | 3H | 5-CH₃ | Aromatic methyl group. |

| ~2.2 | s | 3H | 7-CH₃ | Aromatic methyl group. |

| ~2.1-1.9 | m | 2H | H-3 | Diastereotopic protons of the CH₂ group. |

| ~1.6 | br s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. Chemical shift is concentration-dependent. |

Predicted ¹³C NMR Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~155-153 | C-8a | Aromatic quaternary carbon adjacent to oxygen. |

| ~138-136 | C-7 | Aromatic carbon bearing a methyl group. |

| ~135-133 | C-5 | Aromatic carbon bearing a methyl group. |

| ~128-126 | C-6 | Aromatic CH. |

| ~120-118 | C-4a | Aromatic quaternary carbon. |

| ~117-115 | C-8 | Aromatic CH. |

| ~65-63 | C-2 | Aliphatic carbon adjacent to the ring oxygen. |

| ~48-46 | C-4 | Aliphatic carbon bearing the amine group. |

| ~30-28 | C-3 | Aliphatic carbon. |

| ~21-20 | 5-CH₃ | Aromatic methyl group. |

| ~20-19 | 7-CH₃ | Aromatic methyl group. |

Predicted Infrared (IR) Spectroscopy Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, two bands | N-H stretching (asymmetric and symmetric) of primary amine.[1] |

| 3100-3000 | Medium | Aromatic C-H stretching. |

| 2960-2850 | Medium | Aliphatic C-H stretching. |

| 1620-1580 | Medium-Strong | N-H bending (scissoring) of primary amine.[1] |

| 1600, 1480 | Medium-Strong | Aromatic C=C stretching. |

| 1250-1020 | Medium | C-N stretching of aliphatic amine.[1] |

| 1230-1180 | Strong | Aryl-O stretching. |

| 910-665 | Broad, Strong | N-H wagging of primary amine.[1] |

Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

| m/z | Interpretation |

| 177 | [M]⁺ (Molecular Ion) |

| 162 | [M-NH₃]⁺ |

| 148 | [M-C₂H₅]⁺ |

| 133 | [M-C₂H₅N]⁺ |

| 119 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the corresponding 5,7-dimethylchroman-4-one.

Synthesis of 5,7-Dimethylchroman-4-one

A common method for the synthesis of chroman-4-ones is the intramolecular cyclization of a corresponding phenol derivative.

-

Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable solvent (e.g., toluene), add a catalyst such as polyphosphoric acid or a Lewis acid.

-

Addition of Reagent: Slowly add acrylic acid or a derivative (e.g., 3-chloropropionyl chloride) to the reaction mixture at room temperature.

-

Reaction Conditions: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into ice water. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of this compound

The conversion of the chroman-4-one to the corresponding amine can be achieved via the formation of an oxime followed by reduction.

-

Oxime Formation: Dissolve 5,7-dimethylchroman-4-one and hydroxylamine hydrochloride in ethanol. Add a base such as sodium acetate or pyridine and reflux the mixture for 1-2 hours. Monitor the reaction by TLC. After completion, cool the mixture and add water to precipitate the oxime. Filter and dry the product.

-

Reduction of the Oxime: The oxime can be reduced to the primary amine using various reducing agents. A common method is catalytic hydrogenation.

-

Catalytic Hydrogenation: Dissolve the oxime in a suitable solvent like ethanol or methanol. Add a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for several hours to overnight.

-

-

Work-up and Purification: After the reaction is complete (monitored by TLC), filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or by formation of a hydrochloride salt followed by recrystallization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the predicted spectroscopic properties and a viable synthetic route for this compound. While direct experimental data is lacking, the predictive analysis and detailed protocols offer a solid starting point for researchers aiming to synthesize and study this compound. The provided workflow and data tables are intended to facilitate the efficient design of experiments and the accurate interpretation of future analytical results. As with any predictive data, experimental verification is essential for confirming the structural and spectroscopic properties of this compound.

References

An In-depth Technical Guide on 5,7-Dimethylchroman-4-amine Hydrochloride Salt

Disclaimer: The following document is a technical guide based on established chemical principles and data from structurally related compounds. As of the time of writing, specific experimental data for 5,7-Dimethylchroman-4-amine hydrochloride salt is not widely available in published literature. Therefore, the physicochemical properties and some experimental details are predictive.

Introduction

Chroman-4-amine derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their diverse biological activities. The chroman scaffold is a core structural motif in various natural products and synthetic molecules with therapeutic potential. This guide focuses on the hydrochloride salt of this compound, providing a comprehensive overview of its predicted properties, a plausible synthetic route with detailed experimental protocols, and a discussion of its potential biological significance based on related structures. This document is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical Properties

While specific experimental data for this compound hydrochloride salt is not available, its properties can be predicted based on the known characteristics of the parent (S)-Chroman-4-amine hydrochloride and general principles of amine salts. Amine hydrochlorides are typically crystalline solids with higher melting points and greater water solubility compared to their free base counterparts.[1][2]

Table 1: Predicted Physicochemical Properties of this compound and its Hydrochloride Salt

| Property | This compound (Free Base) | This compound hydrochloride | Reference Compound: (S)-Chroman-4-amine hydrochloride[3] |

| Molecular Formula | C₁₁H₁₅NO | C₁₁H₁₆ClNO | C₉H₁₂ClNO |

| Molecular Weight | 177.24 g/mol | 213.70 g/mol | 185.65 g/mol |

| Appearance | Predicted: Colorless to pale yellow oil or low melting solid | Predicted: White to off-white crystalline solid | Solid |

| Melting Point | Not available | Predicted: >200 °C (with decomposition) | Not available |

| Boiling Point | Not available | Not applicable | Not applicable |

| Solubility | Predicted: Sparingly soluble in water, soluble in organic solvents | Predicted: Soluble in water and polar protic solvents | Not available |

| pKa (of conjugate acid) | Predicted: ~9-10 | Not applicable | Not available |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound hydrochloride starts from the commercially available 3,5-dimethylphenol. The key steps involve the formation of the corresponding 2'-hydroxyacetophenone, cyclization to the chroman-4-one, reductive amination to the target amine, and finally, conversion to the hydrochloride salt.

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound hydrochloride.

Detailed Experimental Protocols

Step 1: Synthesis of 3,5-Dimethylphenyl acetate

-

Materials: 3,5-Dimethylphenol, acetic anhydride, pyridine.

-

Procedure: To a solution of 3,5-dimethylphenol (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath. Add acetic anhydride (1.1 eq) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3,5-dimethylphenyl acetate.

Step 2: Synthesis of 2'-Hydroxy-4',6'-dimethylacetophenone via Fries Rearrangement

-

Materials: 3,5-Dimethylphenyl acetate, anhydrous aluminum chloride (AlCl₃).

-

Procedure: To a reaction vessel, add 3,5-dimethylphenyl acetate (1.0 eq). Heat the ester to a molten state (approximately 140-160 °C). Add anhydrous AlCl₃ (1.5 eq) portion-wise with vigorous stirring. The reaction is exothermic and should be controlled. Continue heating for 1-2 hours.[4][5] Cool the reaction mixture and carefully quench by adding crushed ice followed by concentrated HCl. Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of 5,7-Dimethylchroman-4-one

-

Materials: 2'-Hydroxy-4',6'-dimethylacetophenone, paraformaldehyde, pyrrolidine.

-

Procedure: A mixture of 2'-hydroxy-4',6'-dimethylacetophenone (1.0 eq), paraformaldehyde (2.0 eq), and pyrrolidine (1.2 eq) in a suitable solvent like ethanol is heated to reflux for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with dilute acid, water, and brine. The organic layer is dried and concentrated. Purification by column chromatography on silica gel will afford 5,7-dimethylchroman-4-one.

Step 4: Synthesis of this compound (Reductive Amination)

-

Materials: 5,7-Dimethylchroman-4-one, ammonium acetate (NH₄OAc), sodium cyanoborohydride (NaBH₃CN), methanol.

-

Procedure: To a solution of 5,7-dimethylchroman-4-one (1.0 eq) in methanol, add a large excess of ammonium acetate (e.g., 10 eq). Stir the mixture at room temperature for 30 minutes. Then, add sodium cyanoborohydride (1.5 eq) portion-wise.[6] Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS. Once the starting material is consumed, carefully add dilute HCl to quench the reaction and decompose the excess reducing agent. Make the solution basic with NaOH solution and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain the crude this compound.

Step 5: Synthesis of this compound hydrochloride

-

Materials: this compound, hydrochloric acid solution in diethyl ether or isopropanol.

-

Procedure: Dissolve the crude this compound in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Cool the solution in an ice bath. Add a solution of HCl in diethyl ether (or another appropriate solvent) dropwise with stirring until precipitation is complete.[7] Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, the chroman and chroman-4-one scaffolds are present in molecules with a range of biological effects.

-

SIRT2 Inhibition: Several substituted chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).[8][9][10][11] SIRT2 is a NAD⁺-dependent deacetylase that has been implicated in various cellular processes, and its inhibition is being explored as a therapeutic strategy for neurodegenerative diseases like Parkinson's and Huntington's disease, as well as for certain types of cancer.[8] The carbonyl group at the 4-position of the chroman-4-one scaffold appears to be important for this activity.[9] While the target compound is an amine, it could be investigated as a potential SIRT2 inhibitor or as a synthetic precursor to other active analogs.

-

Antimicrobial Activity: Chroman-4-one and related flavanone derivatives have also demonstrated antimicrobial properties against various bacteria and fungi.[12][13][14][15] The mechanism of action can vary, but some studies suggest that these compounds can interfere with key fungal enzymes.[12] The potential of this compound as an antimicrobial agent warrants investigation.

References

- 1. Free base - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. (S)-Chroman-4-amine hydrochloride | 1035093-81-2 [sigmaaldrich.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 13. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: 5,7-Dimethylchroman-4-amine

InChIKey: QMBFYCDBNRNLEL-UHFFFAOYSA-N

Abstract

This technical guide provides a comprehensive overview of 5,7-Dimethylchroman-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific molecule, this guide synthesizes information on its probable synthesis, predicted properties, and the known biological activities of structurally related chroman and chromanone derivatives. The proposed synthesis involves a two-step process: the formation of 5,7-Dimethylchroman-4-one from 3,5-dimethylphenol, followed by reductive amination to yield the target primary amine. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a foundational understanding and practical guidance for the synthesis and potential investigation of this compound and its analogs.

Introduction

Chroman-4-amine and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry. The chroman scaffold is a core structure in a variety of biologically active natural products and synthetic molecules. The introduction of an amine group at the 4-position, along with substitutions on the aromatic ring, can significantly influence the pharmacological properties of these compounds. This guide focuses specifically on this compound, providing a detailed exploration of its synthesis and potential biological relevance based on the activities of analogous structures.

Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step synthetic sequence. The initial step involves the preparation of the key intermediate, 5,7-Dimethylchroman-4-one, from 3,5-dimethylphenol. The subsequent step is the conversion of this ketone to the desired primary amine via reductive amination.

Step 1: Synthesis of 5,7-Dimethylchroman-4-one

The synthesis of the chroman-4-one scaffold from a substituted phenol is a well-established transformation in organic chemistry. A plausible and efficient method for the synthesis of 5,7-Dimethylchroman-4-one from 3,5-dimethylphenol is through a Michael addition followed by an intramolecular cyclization.

Experimental Protocol:

A general two-step procedure for the synthesis of 4-chromanones from phenols can be adapted for this specific transformation.

-

Step 2.1.1: Michael Addition: 3,5-Dimethylphenol is reacted with acrylonitrile in the presence of a base, such as potassium carbonate, in a suitable solvent like tert-butanol. This reaction forms the corresponding 3-(3,5-dimethylphenoxy)propanenitrile.

-

Step 2.1.2: Intramolecular Cyclization (Houben-Hoesch Reaction): The resulting 3-(3,5-dimethylphenoxy)propanenitrile is then treated with a strong acid catalyst, such as a mixture of trifluoromethanesulfonic acid (TfOH) and trifluoroacetic acid (TFA), to effect an intramolecular Houben-Hoesch reaction. An aqueous workup then yields the desired 5,7-Dimethylchroman-4-one.

Workflow Diagram:

Caption: Synthetic pathway for 5,7-Dimethylchroman-4-one.

Step 2: Reductive Amination of 5,7-Dimethylchroman-4-one

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. In this step, 5,7-Dimethylchroman-4-one is converted to the corresponding primary amine, this compound. This transformation typically proceeds through an imine intermediate, which is then reduced in situ.

Experimental Protocol:

A general procedure for reductive amination can be employed.

-

5,7-Dimethylchroman-4-one is reacted with a source of ammonia, such as ammonium acetate or a solution of ammonia in an alcohol, to form the intermediate imine.

-

A reducing agent is then added to the reaction mixture to reduce the imine to the amine. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3). The reaction is typically carried out in a protic solvent like methanol or ethanol under mildly acidic conditions to facilitate imine formation.

Workflow Diagram:

Caption: Reductive amination of the ketone to the final amine.

Potential Biological Activities and Signaling Pathways

While no specific biological data for this compound has been found in the public domain, the broader class of chromanone and chroman derivatives exhibits a wide range of pharmacological activities.[1] These activities provide a basis for predicting the potential therapeutic applications of this compound and for designing future research.

Table 1: Reported Biological Activities of Chroman and Chromanone Derivatives

| Biological Activity | Description | References |

| Anticancer | Chromanone derivatives have shown potential as anticancer agents by regulating cellular metabolism and suppressing cancer cell proliferation.[1] | [1] |

| Anti-inflammatory | Certain chromanone analogs have demonstrated anti-inflammatory properties. | [1] |

| Antimicrobial | Various substituted chromanones have exhibited antibacterial and antifungal activities.[1] | [1] |

| Antioxidant | The chroman scaffold is a key feature of antioxidants like Vitamin E, and synthetic derivatives also show radical scavenging activity.[1] | [1] |

| Sirtuin Inhibition | Substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), an enzyme implicated in neurodegenerative diseases and cancer. |

Potential Signaling Pathway Involvement:

Based on the known activities of related compounds, this compound could potentially interact with various signaling pathways. For instance, if it were to act as a SIRT2 inhibitor, it would modulate the acetylation of proteins involved in cell cycle regulation and microtubule dynamics.

Diagram of a Hypothetical Signaling Pathway:

Caption: Potential mechanism of action via SIRT2 inhibition.

Quantitative Data

As of the date of this guide, no specific quantitative experimental data (e.g., IC50, Ki, LD50) for this compound is publicly available. Researchers are encouraged to perform their own in vitro and in vivo studies to determine the biological and toxicological profile of this compound. The tables below are provided as templates for organizing such data once it is generated.

Table 2: Template for In Vitro Activity Data

| Assay | Target | IC50 / EC50 (µM) |

| SIRT2 Inhibition | Recombinant Human SIRT2 | |

| Cytotoxicity | Cancer Cell Line (e.g., HeLa) | |

| Antibacterial | E. coli (MIC) | |

| Antifungal | C. albicans (MIC) |

Table 3: Template for In Vivo Efficacy Data

| Animal Model | Disease Model | Dose (mg/kg) | Route | Efficacy Metric |

| Mouse | Xenograft Tumor | p.o. / i.p. | Tumor Growth Inhibition (%) | |

| Rat | Carrageenan-induced Paw Edema | p.o. / i.p. | Edema Reduction (%) |

Conclusion

This compound is a structurally interesting molecule with potential for biological activity, given the diverse pharmacological profiles of related chroman and chromanone derivatives. This guide provides a robust, albeit theoretical, framework for its synthesis via a two-step process involving the formation of a chroman-4-one intermediate followed by reductive amination. While specific experimental data for the title compound is currently lacking, this document serves as a valuable resource for researchers by outlining a clear synthetic strategy and highlighting potential areas of therapeutic investigation. Further empirical studies are necessary to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to 5,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 191608-24-9 (for hydrochloride salt)

Introduction

5,7-Dimethylchroman-4-amine is a heterocyclic organic compound belonging to the chroman-4-amine class. The chroman scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. Derivatives of chroman-4-amine have garnered significant interest for their potential therapeutic applications, particularly in the area of neurodegenerative diseases. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a plausible synthetic route, and potential biological activities based on structure-activity relationship (SAR) studies of related analogues.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 191608-24-9 (HCl salt) | Chemical Supplier Databases |

| Molecular Formula | C₁₁H₁₅NO | Calculated |

| Molecular Weight | 177.24 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should exhibit solubility in water. | General chemical principles |

Synthesis Methodology

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted chroman-4-ones and their subsequent conversion to chroman-4-amines. A likely approach involves the initial synthesis of 5,7-dimethylchroman-4-one, followed by reductive amination.

Proposed Synthesis of 5,7-Dimethylchroman-4-one

The synthesis of the chroman-4-one intermediate can be achieved via a base-mediated aldol condensation followed by an intramolecular oxa-Michael addition. This method is a common and efficient route for preparing various substituted chroman-4-ones.[1]

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3,5-dimethylphenol in a suitable solvent (e.g., ethanol or a mixture of ethanol and water) in a microwave-transparent vessel, add an appropriate α,β-unsaturated aldehyde or its equivalent.

-

Base Addition: Add a suitable base, such as piperidine or pyrrolidine, to catalyze the reaction.

-

Microwave Irradiation: Seal the vessel and heat the reaction mixture using microwave irradiation to a temperature between 100-150 °C for a specified time (typically 30-60 minutes).

-

Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 5,7-dimethylchroman-4-one.

Reductive Amination to this compound

The conversion of the chroman-4-one to the corresponding primary amine can be achieved through reductive amination.

Experimental Protocol (Hypothetical):

-

Formation of Oxime: The 5,7-dimethylchroman-4-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a solvent like ethanol. The mixture is heated to reflux for several hours to form the corresponding oxime.

-

Reduction of Oxime: The purified oxime is then reduced to the primary amine. A common method for this transformation is the use of a reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF) or diethyl ether. Alternatively, catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere can be employed.

-

Work-up and Purification: The reaction is carefully quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude amine can be purified by column chromatography or by formation of its hydrochloride salt, which can be recrystallized.

dot

Caption: Proposed synthesis workflow for this compound.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is not available, the broader class of chroman-4-amines has been investigated for various therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's disease.

Inhibition of Cholinesterases and Monoamine Oxidases

Several studies on chiral chroman amine analogues have demonstrated their potential as inhibitors of butyrylcholinesterase (BuChE) and monoamine oxidases (MAO-A and MAO-B). The inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. It is plausible that this compound could exhibit similar inhibitory activities.

Structure-Activity Relationship (SAR) Insights

SAR studies on related chroman-4-one and chroman-4-amine derivatives have provided some general insights:

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzene ring of the chroman scaffold significantly influence biological activity. Electron-withdrawing groups at positions 6 and 8 have been shown to be favorable for SIRT2 inhibition in chroman-4-one derivatives.[1] The methyl groups at positions 5 and 7 in the target compound would likely modulate its lipophilicity and interaction with biological targets.

-

Chirality at C4: The stereochemistry at the C4 position, where the amine group is attached, is often crucial for biological activity. Different enantiomers can exhibit distinct potencies and selectivities for their targets.

Hypothetical Signaling Pathway Modulation

Given the potential for chroman-4-amines to inhibit MAO enzymes, a hypothetical mechanism of action could involve the modulation of neurotransmitter levels in the brain. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO would lead to an increase in the synaptic levels of these neurotransmitters, which may have antidepressant and neuroprotective effects.

dot

Caption: Hypothetical modulation of monoamine neurotransmission by this compound.

Future Directions

The information available on this compound is limited, presenting several opportunities for future research.

-

Definitive Synthesis and Characterization: A detailed and optimized synthesis protocol needs to be established and the compound fully characterized using modern analytical techniques (NMR, MS, etc.).

-

Biological Screening: The compound should be screened against a panel of relevant biological targets, including cholinesterases and monoamine oxidases, to determine its activity profile.

-

In-depth Mechanistic Studies: Should promising activity be identified, further studies to elucidate the precise mechanism of action, including the identification of direct binding partners and effects on downstream signaling pathways, would be warranted.

-

Pharmacokinetic Profiling: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties will be crucial for assessing its drug-like potential.

Conclusion

This compound represents an interesting, yet underexplored, member of the chroman-4-amine family. Based on the known biological activities of related compounds, it holds potential as a lead structure for the development of new therapeutic agents, particularly for neurodegenerative disorders. Further experimental investigation is required to fully elucidate its chemical and biological properties and to validate its therapeutic potential.

References

Methodological & Application

Synthesis Protocol for 5,7-Dimethylchroman-4-amine: An Application Note for Researchers

For Immediate Release

This document provides a detailed protocol for the synthesis of 5,7-Dimethylchroman-4-amine, a valuable building block for drug discovery and development. The protocol is designed for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Abstract

This compound is a substituted chroman derivative with potential applications in the development of novel therapeutic agents. This application note outlines a robust three-step synthesis protocol starting from commercially available 3,5-dimethylphenol. The synthesis involves a boron trifluoride-catalyzed acylation to form 2'-hydroxy-4',6'-dimethylacetophenone, followed by an intramolecular cyclization to yield 5,7-dimethylchroman-4-one, and finally, a reductive amination to afford the target compound. This protocol provides detailed experimental procedures, reagent specifications, and expected yields, facilitating the efficient synthesis of this important scaffold.

Introduction

The chroman scaffold is a privileged structure in medicinal chemistry, present in a wide range of biologically active compounds. The introduction of an amine functionality at the 4-position, along with specific methylation patterns on the aromatic ring, can significantly influence the pharmacological properties of these molecules. This compound, therefore, represents a key intermediate for the synthesis of novel compounds with potential therapeutic value. This protocol offers a clear and reproducible pathway for its preparation in a laboratory setting.

Overall Synthesis Scheme

The synthesis of this compound is accomplished through the following three-step sequence:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2'-hydroxy-4',6'-dimethylacetophenone

This step involves the Friedel-Crafts acylation of 3,5-dimethylphenol using acetic acid and boron trifluoride etherate as the catalyst.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 3,5-Dimethylphenol | 122.16 | 12.2 g | 0.1 |

| Acetic Acid | 60.05 | 6.0 g (5.7 mL) | 0.1 |

| Boron Trifluoride Etherate | 141.93 | 42.6 g (34.4 mL) | 0.3 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid | - | 100 mL | - |

| Saturated Sodium Bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a stirred solution of 3,5-dimethylphenol (12.2 g, 0.1 mol) and acetic acid (6.0 g, 0.1 mol) in dichloromethane (200 mL) at 0 °C, slowly add boron trifluoride etherate (42.6 g, 0.3 mol).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Cool the reaction mixture to 0 °C and slowly quench with 1 M hydrochloric acid (100 mL).

-

Separate the organic layer, and wash successively with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2'-hydroxy-4',6'-dimethylacetophenone as a solid.

Expected Yield: ~90%

Step 2: Synthesis of 5,7-Dimethylchroman-4-one

This step involves a three-stage process to construct the chromanone ring: O-alkylation, saponification, and intramolecular Friedel-Crafts acylation (cyclization).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2'-hydroxy-4',6'-dimethylacetophenone | 164.20 | 16.4 g | 0.1 |

| Ethyl bromoacetate | 167.00 | 18.4 g (13.2 mL) | 0.11 |

| Potassium Carbonate (K₂CO₃) | 138.21 | 27.6 g | 0.2 |

| Acetone | 58.08 | 250 mL | - |

| Sodium Hydroxide (NaOH) | 40.00 | 8.0 g | 0.2 |

| Ethanol | 46.07 | 100 mL | - |

| Water | 18.02 | 100 mL | - |

| Concentrated Hydrochloric Acid | - | As needed | - |

| Polyphosphoric Acid (PPA) | - | 150 g | - |

Procedure:

-

O-Alkylation: To a solution of 2'-hydroxy-4',6'-dimethylacetophenone (16.4 g, 0.1 mol) in acetone (250 mL), add potassium carbonate (27.6 g, 0.2 mol) and ethyl bromoacetate (18.4 g, 0.11 mol). Reflux the mixture for 8-12 hours. After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

-

Saponification: Dissolve the crude ester in a mixture of ethanol (100 mL) and a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL). Stir the mixture at room temperature for 4-6 hours. Remove the ethanol under reduced pressure and acidify the aqueous solution with concentrated hydrochloric acid to pH 1-2. Collect the precipitated carboxylic acid by filtration, wash with cold water, and dry.

-

Cyclization: Add the dried carboxylic acid to polyphosphoric acid (150 g) and heat the mixture at 80-90 °C for 2-3 hours with occasional stirring. Pour the hot mixture onto crushed ice with vigorous stirring. The precipitated product is collected by filtration, washed thoroughly with water until neutral, and dried. The crude product can be purified by column chromatography on silica gel or recrystallization.

Expected Yield: ~70-80%

Step 3: Synthesis of this compound

This final step is a reductive amination of the chroman-4-one to the corresponding primary amine using ammonium acetate and sodium cyanoborohydride.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5,7-Dimethylchroman-4-one | 176.21 | 8.8 g | 0.05 |

| Ammonium Acetate (NH₄OAc) | 77.08 | 19.3 g | 0.25 |

| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 3.1 g | 0.05 |

| Methanol | 32.04 | 150 mL | - |

| 1 M Sodium Hydroxide | - | As needed | - |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

| Anhydrous Sodium Sulfate | - | - | - |

Procedure:

-

To a solution of 5,7-dimethylchroman-4-one (8.8 g, 0.05 mol) in methanol (150 mL), add ammonium acetate (19.3 g, 0.25 mol).

-

Stir the mixture at room temperature for 30 minutes.

-

Carefully add sodium cyanoborohydride (3.1 g, 0.05 mol) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Quench the reaction by the careful addition of water.

-

Concentrate the mixture under reduced pressure to remove most of the methanol.

-

Basify the aqueous residue with 1 M sodium hydroxide solution to pH > 10.

-

Extract the aqueous layer with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel.

Expected Yield: ~60-70%

Data Summary

| Step | Product | Starting Material | Key Reagents | Typical Yield (%) |

| 1 | 2'-hydroxy-4',6'-dimethylacetophenone | 3,5-Dimethylphenol | Acetic Acid, BF₃·OEt₂ | ~90 |

| 2 | 5,7-Dimethylchroman-4-one | 2'-hydroxy-4',6'-dimethylacetophenone | Ethyl bromoacetate, K₂CO₃, NaOH, PPA | ~70-80 |

| 3 | This compound | 5,7-Dimethylchroman-4-one | NH₄OAc, NaBH₃CN | ~60-70 |

Logical Workflow Diagram

Caption: Logical workflow for the synthesis of this compound.

Safety Precautions

-

All reactions should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

-

Boron trifluoride etherate is corrosive and moisture-sensitive; handle with care.

-

Sodium cyanoborohydride is toxic and should be handled with caution. Quenching should be done carefully to avoid the release of hydrogen cyanide gas.

-

Polyphosphoric acid is corrosive and viscous; handle with care at elevated temperatures.

This protocol provides a reliable method for the synthesis of this compound. For further information or specific inquiries, please contact our technical support team.

References

Application Note: HPLC Analysis of 5,7-Dimethylchroman-4-amine

Introduction

5,7-Dimethylchroman-4-amine is a chiral synthetic compound with potential applications in pharmaceutical research and development. As with any active pharmaceutical ingredient (API), a robust and reliable analytical method is crucial for its quantification, purity assessment, and quality control throughout the drug development process. This application note details a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for determining the purity of the compound and for separating its enantiomers, a critical aspect for chiral drugs. The protocol is intended for researchers, scientists, and drug development professionals.

Principle

This method utilizes reversed-phase HPLC with a chiral stationary phase to achieve separation of this compound from potential impurities and to resolve its enantiomers. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The use of a polysaccharide-based chiral stationary phase allows for the enantioselective separation of the chiral amine.[1][2] The addition of a small amount of an acidic modifier to the mobile phase can improve peak shape and resolution for basic compounds like amines.[3] Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Materials and Reagents

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and deionized)

-

Reagents: Trifluoroacetic acid (TFA), Formic acid (FA)

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)

-

Reference Standard: this compound (purity > 99%)

Experimental Protocols

Standard Solution Preparation

-

Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up to the mark with the same solvent.

-

Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock standard solution into a 10 mL volumetric flask and dilute to the mark with the mobile phase.

Sample Preparation

-

Accurately weigh a sufficient amount of the sample containing this compound and dissolve it in methanol to obtain a final concentration of approximately 100 µg/mL.

-

Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Instrumentation and Conditions

-

Instrument: Agilent 1200 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).

-

Chromatographic Conditions:

-

Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm

-

Mobile Phase: Acetonitrile:Water with 0.1% Trifluoroacetic Acid (70:30, v/v)

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Run Time: 20 minutes

-

Data Analysis

The identification of this compound is based on the retention time of the corresponding peak in the chromatogram of the standard solution. Quantification is performed by comparing the peak area of the analyte in the sample chromatogram with that of the standard solution. For enantiomeric separation, the relative percentage of each enantiomer is calculated from the peak areas.

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a racemic mixture of this compound using the described HPLC method.

| Parameter | Enantiomer 1 | Enantiomer 2 |

| Retention Time (min) | 8.5 | 10.2 |

| Resolution (Rs) | - | > 2.0 |

| Tailing Factor (T) | 1.1 | 1.2 |

| Theoretical Plates (N) | > 5000 | > 5000 |

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The described HPLC method provides a reliable and robust approach for the analysis of this compound. The use of a chiral stationary phase allows for the critical separation of its enantiomers, which is essential for the development of chiral drug candidates. This method is suitable for routine quality control, stability studies, and purity assessments in a pharmaceutical research and development setting. Further validation of the method should be performed according to ICH guidelines to ensure its suitability for its intended purpose.

References

Application Note: 1H NMR Spectrum Interpretation of 5,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the interpretation of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5,7-Dimethylchroman-4-amine. Due to the absence of a publicly available experimental spectrum for this specific compound, this document presents a predicted 1H NMR spectrum based on the analysis of structurally related chroman and chroman-4-amine derivatives. This note includes a comprehensive table of predicted chemical shifts, coupling constants, and signal multiplicities. Furthermore, a standard experimental protocol for sample preparation and 1H NMR data acquisition is provided, along with a workflow diagram. Additionally, a potential signaling pathway associated with chroman-4-amine derivatives is illustrated, highlighting their relevance in medicinal chemistry.

Predicted 1H NMR Spectral Data for this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the protons on the heterocyclic ring, and the methyl and amine protons. The chemical shifts are influenced by the electron-donating effects of the amine and methyl groups, as well as the ether linkage within the chroman scaffold. A summary of the predicted 1H NMR data is presented in Table 1.

Table 1: Predicted 1H NMR Data for this compound

| Signal | Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | H-4 | 4.0 - 4.2 | Triplet (t) | ~6-8 |

| 2 | H-2 | 4.1 - 4.3 | Multiplet (m) | - |

| 3 | H-3 | 1.8 - 2.2 | Multiplet (m) | - |

| 4 | H-6 | 6.6 - 6.7 | Singlet (s) | - |

| 5 | H-8 | 6.5 - 6.6 | Singlet (s) | - |

| 6 | 5-CH₃ | 2.2 - 2.3 | Singlet (s) | - |

| 7 | 7-CH₃ | 2.2 - 2.3 | Singlet (s) | - |

| 8 | 4-NH₂ | 1.5 - 2.5 | Broad Singlet (br s) | - |

Note: The predicted chemical shifts are based on analogous compounds and may vary depending on the solvent and experimental conditions.

Predicted Spectrum Interpretation

-

Aromatic Protons (H-6 and H-8): The protons on the aromatic ring are expected to appear as singlets in the range of δ 6.5-6.7 ppm.[1][2] The presence of two methyl groups at positions 5 and 7 and the ether linkage at position 1 results in isolated aromatic protons at positions 6 and 8, hence they appear as singlets.

-

Chroman Ring Protons:

-

H-4 (Methine Proton): The proton at the C-4 position, being adjacent to the amine group, is expected to resonate as a triplet between δ 4.0 and 4.2 ppm due to coupling with the two adjacent protons at C-3.[3]

-

H-2 (Methylene Protons): The two protons at the C-2 position are adjacent to the oxygen atom and are expected to appear as a multiplet in the region of δ 4.1-4.3 ppm.[4]

-

H-3 (Methylene Protons): The protons at the C-3 position are expected to be a multiplet in the range of δ 1.8-2.2 ppm, coupled to both H-2 and H-4 protons.[3]

-

-

Methyl Protons (5-CH₃ and 7-CH₃): The two methyl groups attached to the aromatic ring are in a similar chemical environment and are predicted to appear as sharp singlets around δ 2.2-2.3 ppm.[1]

-

Amine Protons (4-NH₂): The protons of the primary amine group typically appear as a broad singlet due to quadrupole broadening and exchange with trace amounts of water. The chemical shift can vary over a wide range but is predicted to be in the range of δ 1.5-2.5 ppm.[5]

Experimental Protocol for 1H NMR Analysis

This section outlines a standard protocol for the preparation and 1H NMR analysis of this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for amine-containing compounds.[6][7]

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.[6][8]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7][8]

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[6][8]

-

Internal Standard (Optional): If quantitative analysis is required, a known amount of an internal standard such as tetramethylsilane (TMS) can be added. For routine analysis, the residual proton signal of the deuterated solvent can be used as a reference.[6]

3.2. NMR Data Acquisition

-

Spectrometer: Utilize a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity.[7]

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically used for a 1D 1H NMR spectrum.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is generally sufficient.

-

Spectral Width (sw): Set a spectral width that encompasses all expected proton signals (e.g., 0-12 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals to determine the relative number of protons.

-

Reference the spectrum to the residual solvent peak or TMS (δ 0.00 ppm).

-

Visualization of Workflow and Potential Signaling Pathway

The following diagrams, generated using Graphviz, illustrate the experimental workflow for 1H NMR analysis and a potential biological target for chroman-4-amine derivatives.

Caption: Experimental workflow for 1H NMR analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 7. publish.uwo.ca [publish.uwo.ca]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

Application Notes and Protocols for the Mass Spectrometry Analysis of 5,7-Dimethylchroman-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the mass spectrometry (MS) analysis of 5,7-Dimethylchroman-4-amine. Due to the limited availability of specific experimental data for this compound, the protocols and fragmentation patterns described herein are based on established principles of mass spectrometry and data from structurally related molecules, such as other chroman derivatives and aliphatic amines. These notes are intended to serve as a comprehensive starting point for researchers developing analytical methods for this and similar compounds.

Introduction

This compound is a heterocyclic compound with a chroman scaffold, a structure found in various biologically active molecules. Accurate and sensitive analytical methods are crucial for its characterization, quantification, and metabolism studies in drug discovery and development. Mass spectrometry, coupled with chromatographic separation, offers a powerful tool for this purpose. This document outlines recommended procedures for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and interpretation of mass spectral data.

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₅NO |

| Molecular Weight | 177.24 g/mol |

| Structure | A chroman ring system with methyl groups at positions 5 and 7, and a primary amine group at position 4. |

| Classification | Primary Amine, Chromane Derivative[1][2] |

Experimental Protocols

Sample Preparation

Given that this compound is a primary amine, it is amenable to analysis with and without derivatization. Derivatization can be employed to improve chromatographic retention and ionization efficiency.[3][4]

Protocol 1: Direct Analysis

-

Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

-

Working Solutions: Serially dilute the stock solution with the initial mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Sample Matrix Preparation: For samples in biological matrices (e.g., plasma, urine), perform a protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences. A common approach is to precipitate proteins with three volumes of cold acetonitrile, centrifuge, and then dilute the supernatant before injection.

Protocol 2: Derivatization with Dansyl Chloride

Dansyl chloride reacts with primary amines to form highly fluorescent and readily ionizable sulfonamides, significantly enhancing sensitivity in LC-MS analysis.[3]

-

Reagent Preparation:

-

Dansyl chloride solution: 1 mg/mL in acetone.

-

Sodium bicarbonate buffer: 100 mM, pH 9.5.

-

-

Derivatization Procedure:

-

To 100 µL of the sample or standard solution, add 200 µL of sodium bicarbonate buffer.

-

Add 100 µL of dansyl chloride solution.

-

Vortex the mixture and incubate at 60°C for 30 minutes in the dark.

-

After incubation, add 50 µL of a quenching agent (e.g., 5% formic acid) to stop the reaction.

-

Centrifuge the sample to remove any precipitate before injection.

-

LC-MS/MS Method

Liquid chromatography is essential for separating the analyte from matrix components and potential isomers.[5] Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

| Parameter | Recommended Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap) |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120°C |

| Desolvation Gas | Nitrogen at a flow rate of 800 L/hr and temperature of 400°C |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for qualitative analysis. |

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following table illustrates a typical format for presenting calibration curve data.

| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| This compound | 1 - 500 | > 0.99 | 0.5 | 1.0 |

Mass Spectral Fragmentation

The fragmentation of this compound in the mass spectrometer provides structural information and is crucial for developing selective MRM transitions for quantification.

Predicted Fragmentation Pathway

In positive ion mode, the molecule will be protonated, likely at the primary amine, to form the molecular ion [M+H]⁺ with an m/z of 178.2. Based on the fragmentation of similar structures, two primary fragmentation pathways are expected:

-

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond alpha to the nitrogen atom.[6][7] For this compound, this would involve the cleavage of the C4-C4a bond, leading to the formation of a stable iminium ion.

-

Retro-Diels-Alder (RDA) Reaction: Chromane derivatives are known to undergo RDA reactions, which involve the cleavage of the heterocyclic ring.[8]

The following diagram illustrates the predicted fragmentation pathway.

Caption: Predicted fragmentation of protonated this compound.

MRM Transitions for Quantification

Based on the predicted fragmentation, the following MRM transitions can be considered for quantitative analysis. The most intense and stable transition should be used as the quantifier, with a second transition for confirmation.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use |

| 178.2 | 149.1 | Quantifier |

| 178.2 | 122.1 | Qualifier |

Visualization of Experimental Workflow

The overall workflow from sample receipt to data analysis is depicted below.

Caption: General workflow for the LC-MS/MS analysis of this compound.

Logical Relationship of Analytical Steps

The following diagram illustrates the logical connections and dependencies between the different stages of the analytical method development and validation process.

Caption: Logical flow for analytical method development.

Conclusion

These application notes provide a foundational framework for the mass spectrometric analysis of this compound. Researchers should use these protocols as a starting point and optimize the parameters for their specific instrumentation and analytical requirements. The predicted fragmentation patterns and MRM transitions offer a solid basis for developing sensitive and selective quantitative methods.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Reductive Amination of 5,7-Dimethylchroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-amino-5,7-dimethylchroman derivatives via reductive amination of 5,7-dimethylchroman-4-one. Reductive amination is a cornerstone of medicinal chemistry for the introduction of amine functionalities.[1][2] This protocol details a one-pot procedure utilizing sodium triacetoxyborohydride as a mild and selective reducing agent, offering high yields and compatibility with various functional groups.[3][4][5][6] The application of this protocol is crucial for the generation of novel chroman-based compounds with potential pharmacological activities, as chromanone scaffolds are prevalent in many bioactive molecules.[7]

Introduction

Reductive amination is a highly efficient method for the synthesis of primary, secondary, and tertiary amines from carbonyl compounds.[8][9][10] The reaction proceeds through the initial formation of an imine or iminium ion from the reaction of a ketone or aldehyde with an amine, which is then reduced in situ by a selective reducing agent.[2][11] This one-pot approach is often preferred due to its operational simplicity and the ability to avoid the isolation of the intermediate imine.[2]

Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation.[3][5][6] Its mild nature allows for the selective reduction of the iminium ion in the presence of the starting ketone, minimizing side reactions such as the reduction of the carbonyl group itself.[3][6] The reaction is typically performed in an aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), often with the addition of acetic acid to catalyze imine formation.[3][5]

This protocol has been specifically adapted for the reductive amination of 5,7-dimethylchroman-4-one, a key intermediate in the synthesis of various biologically active molecules. The presence of the dimethylated aromatic ring and the cyclic ketone functionality requires careful selection of reaction conditions to ensure efficient conversion and high product purity.

Experimental Protocol

This protocol describes the general procedure for the reductive amination of 5,7-dimethylchroman-4-one with a primary amine.

Materials:

-

5,7-dimethylchroman-4-one

-

Primary amine (e.g., benzylamine, methylamine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add 5,7-dimethylchroman-4-one (1.0 eq).

-

Dissolve the ketone in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1-0.2 M concentration).

-

Add the primary amine (1.0-1.2 eq) to the solution and stir for 10-15 minutes at room temperature.

-

Add glacial acetic acid (1.0-1.2 eq) to the mixture and stir for an additional 30 minutes to facilitate imine formation.

-

In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. A slight exotherm may be observed.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-amino-5,7-dimethylchroman.

Data Presentation

The following table summarizes the typical quantitative data for the reductive amination of 5,7-dimethylchroman-4-one.

| Parameter | Value |

| Reactants | |

| 5,7-Dimethylchroman-4-one | 1.0 eq |

| Primary Amine | 1.0 - 1.2 eq |

| Reagents | |

| Sodium Triacetoxyborohydride | 1.2 - 1.5 eq |

| Acetic Acid | 1.0 - 1.2 eq |

| Solvent | |

| 1,2-Dichloroethane (DCE) | Anhydrous |

| Reaction Conditions | |

| Temperature | Room Temperature (20-25 °C) |

| Reaction Time | 4 - 24 hours |

| Atmosphere | Inert (Argon or Nitrogen) |

| Workup | |

| Quenching Agent | Saturated aq. NaHCO₃ |

| Extraction Solvent | Dichloromethane or Ethyl Acetate |

| Expected Yield | 70 - 90% (after purification) |

Visualizations

Reaction Scheme:

Caption: General reaction scheme for the reductive amination of 5,7-dimethylchroman-4-one.

Experimental Workflow:

Caption: Step-by-step workflow for the reductive amination protocol.

References

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. Reductive amination - Sciencemadness Wiki [sciencemadness.org]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sodium triacetoxyborohydride [organic-chemistry.org]

- 7. Synthesis of chromanone-based imine through amine-ketone condensation and subsequent purification | Poster Board #1811 - American Chemical Society [acs.digitellinc.com]

- 8. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 9. researchgate.net [researchgate.net]

- 10. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Application Note: Derivatization of 5,7-Dimethylchroman-4-amine for Enhanced GC-MS Analysis

Abstract